6,7-Dimethylbenzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
6,7-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-7-3-4-9-5-6-11-10(9)8(7)2/h3-6H,1-2H3 |
InChI Key |
OMEUGZPBAFYWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CO2)C |
Origin of Product |
United States |
Synthetic Methodologies for 6,7 Dimethylbenzofuran and Its Derivatives
Cyclization Reactions in the Construction of the Benzofuran (B130515) Core
Cyclization reactions are fundamental to the formation of the benzofuran nucleus. These methods typically involve the formation of a key carbon-oxygen or carbon-carbon bond to close the furan (B31954) ring onto a pre-existing benzene (B151609) ring.
Phenols are common and versatile starting materials for benzofuran synthesis due to the nucleophilicity of the hydroxyl group. One direct approach involves the reaction of substituted phenols with α-haloketones. This process, promoted by a Lewis acid like titanium tetrachloride, combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration in a single step, offering high regioselectivity and broad substrate scope. semanticscholar.orgmdpi.com For the synthesis of 6,7-dimethylbenzofuran, 2,3-dimethylphenol (B72121) would be the logical starting phenol (B47542).
Another strategy involves the reaction of phenols with alkynyl sulfoxides in the presence of trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This method can lead to highly substituted benzofurans. Interestingly, this reaction can involve substituent migration. For instance, the reaction of 2,5-dimethylphenol (B165462) with an alkynyl sulfoxide (B87167) yielded 4,6-dimethyl-substituted benzofuran as the major product, along with the 4,7-dimethylbenzofuran (B1206008) isomer, highlighting the complexity and potential for rearrangement in these syntheses. researchgate.net
Table 1: Synthesis of Dimethylbenzofuran Isomers from Phenol Derivatives
| Starting Phenol | Reagent | Product(s) | Yield | Reference |
|---|---|---|---|---|
| 2,5-Dimethylphenol | Alkynyl sulfoxide, TFAA | 4,6-Dimethylbenzofuran & 4,7-Dimethylbenzofuran | Major product was 4,6-isomer | researchgate.net |
| 2,6-Dimethylphenol | Alkynyl sulfoxide, TFAA | 4,7-Dimethylbenzofuran | Good | researchgate.net |
Condensation reactions, which form a larger molecule with the concurrent loss of a small molecule like water, are a cornerstone of benzofuran synthesis. A classic example is the acid-catalyzed cyclization of acetals. wuxiapptec.com In this approach, a suitably substituted phenyl acetal (B89532) is treated with an acid, such as polyphosphoric acid (PPA). The acid protonates the acetal, leading to the elimination of an alcohol molecule and the formation of an intermediate oxonium ion. The aromatic ring then acts as a nucleophile, attacking the oxonium ion to form the five-membered furan ring. A final dehydration step yields the aromatic benzofuran core. wuxiapptec.com
A related approach involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, which proceeds via a chloromethylene furan intermediate to generate highly functionalized benzofurans. organic-chemistry.org Another method utilizes the reaction of salicylaldehydes with ethyl diazoacetate in the presence of a Brønsted acid. This reaction initially forms a hemiacetal which, upon treatment with concentrated sulfuric acid, undergoes dehydration via cyclization to yield 3-ethoxycarbonyl benzofurans in excellent yields. orgsyn.org
Catalytic Approaches to Benzofuran Synthesis
Catalysis, particularly using transition metals, has revolutionized the synthesis of benzofurans, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.
Palladium catalysis is a powerful tool for constructing the benzofuran skeleton. The intramolecular Heck reaction is a prominent example, typically involving the cyclization of an ortho-alkenylphenol derivative. nih.gov More advanced methods, known as direct oxidative Heck cyclizations or intramolecular Fujiwara-Moritani arylations, allow for the synthesis of functionalized benzofurans by net dehydrogenation without the need for pre-functionalized starting materials like halogenated arenes. caltech.edunih.govpitt.edu These reactions proceed via C-H activation of the arene and subsequent addition to an unactivated olefin. pitt.edu
Palladium catalysts are also employed in tandem reactions. For example, a C–H activation/oxidation tandem reaction between 2-hydroxystyrenes and iodobenzenes provides an efficient route to benzofurans. rsc.org Another versatile one-pot strategy involves the Sonogashira coupling of 2-chlorophenols and terminal alkynes, followed by cyclization to form the benzofuran ring, all facilitated by a single palladium catalyst system. organic-chemistry.org
Table 2: Examples of Palladium-Catalyzed Benzofuran Synthesis
| Reaction Type | Starting Materials | Catalyst System | Key Feature | Reference(s) |
|---|---|---|---|---|
| Oxidative Heck Cyclization | Phenols with pendant alkenes | Pd(OAc)₂, Oxidant (e.g., benzoquinone) | C-H activation eliminates need for halogenated arenes | caltech.edunih.govpitt.edu |
| C-H Activation/Oxidation | 2-Hydroxystyrenes, Iodobenzenes | Palladium catalyst | Tandem reaction for efficient synthesis | rsc.org |
| Sonogashira/Cyclization | 2-Chlorophenols, Terminal Alkynes | Pd catalyst (e.g., with Cy-DHTP ligand) | One-pot synthesis of disubstituted benzofurans | organic-chemistry.org |
Copper catalysis offers a cost-effective and efficient alternative for benzofuran synthesis. One notable method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure involves a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization using molecular oxygen as the oxidant, providing regioselective access to a wide variety of polysubstituted benzofurans. rsc.org
Copper catalysts are also crucial for intramolecular C-O bond formation. For instance, the ring closure of aryl o-bromobenzyl ketones can be effectively catalyzed by copper. nih.gov A one-pot approach has been developed that starts from simple ketones, involves an iron(III)-catalyzed halogenation, and culminates in a copper-mediated O-arylation to form the benzofuran ring, demonstrating the utility of using parts-per-million (ppm) levels of copper catalyst for the C-O cyclization step. nih.gov Furthermore, copper iodide is often used as a co-catalyst with palladium in Sonogashira coupling reactions between terminal alkynes and iodophenols, which then undergo intramolecular cyclization to yield benzofuran derivatives. nih.gov
One-Pot and Multicomponent Synthesis Strategies
To improve efficiency and reduce waste, chemists have developed one-pot and multicomponent reactions (MCRs) for benzofuran synthesis. These strategies combine multiple synthetic steps into a single reaction vessel, avoiding the need to isolate and purify intermediates.
One-pot syntheses often involve a sequence of catalytic reactions. For example, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization, can be performed in one pot. dtu.dk Similarly, a palladium-catalyzed process can achieve the formation of a phenol from a 2-chloroaryl alkyne, which then undergoes in-situ cyclization to the benzofuran. organic-chemistry.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, provide rapid access to complex molecules. nih.govuniba.it A microwave-assisted four-component protocol has been developed for the synthesis of substituted benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles. kcl.ac.uk An even more complex strategy is a one-pot, five-component reaction that combines a Ugi-azide multicomponent reaction with a Pd/Cu-catalyzed intramolecular cyclization. rsc.org This process forms six new bonds in a single operation, leading to highly substituted tetrazole-benzofuran hybrids. rsc.org
Rearrangement-Based Synthetic Pathways
Rearrangement reactions represent a powerful tool in organic synthesis for the construction of complex molecular architectures from simpler precursors. In the context of this compound synthesis, sigmatropic rearrangements and charge-accelerated rearrangement mechanisms are particularly relevant.
Sigmatropic rearrangements, a class of pericyclic reactions, involve the concerted intramolecular shift of a sigma bond. The rsc.orgrsc.org-sigmatropic rearrangement, most notably the Claisen rearrangement, is a well-established method for the synthesis of substituted benzofurans. While specific examples detailing the synthesis of this compound via this pathway are not extensively documented, the general mechanism involves the thermal or Lewis acid-catalyzed rearrangement of an appropriately substituted aryl allyl ether. For the synthesis of a this compound derivative, a potential precursor would be an allyl ether of 2,3-dimethylphenol. The rsc.orgrsc.org-sigmatropic rearrangement would be followed by a cyclization step to form the benzofuran ring.
Recent advancements have explored variations of this reaction. For instance, a notable development involves an unusual benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides. This method proceeds through a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement, which is followed by substituent migration. This strategy has proven effective for the preparation of highly substituted benzofurans, including multiaryl-substituted and fully substituted analogs. The migration of substituents on the aromatic ring is a key feature of this methodology, allowing for the synthesis of complex substitution patterns that would be challenging to achieve through conventional methods.
Charge-accelerated rearrangements are a subclass of sigmatropic rearrangements where the presence of a charge in the transition state significantly lowers the activation energy, allowing the reaction to proceed under milder conditions. In the synthesis of benzofurans, these mechanisms are often employed to enhance the efficiency of the key bond-forming steps.
One such example is the rhenium-catalyzed carboalkoxylation and carboamination of alkynes, which provides an efficient route to C3-substituted benzofurans. Mechanistic studies have revealed that the rhenium catalyst acts as a π-acid to activate the alkyne, which is then followed by a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement. This process allows for the formation of the benzofuran ring under mild conditions with moderate to good yields.
Another innovative approach involves the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides, which proceeds via a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement and subsequent substituent migration. This methodology has been successfully applied to the synthesis of various highly substituted benzofurans. The unique reaction mechanism, involving cationic intermediates, facilitates the migration of substituents on the aromatic ring, enabling the synthesis of complex benzofuran structures.
| Rearrangement Type | Key Intermediates | Driving Force |
| Sigmatropic Rearrangement | Aryl allyl ethers, alkynyl sulfonium (B1226848) intermediates | Thermal energy, Lewis acid catalysis |
| Charge-Accelerated Rearrangement | Cationic intermediates | Stabilization of charged transition state |
Chemoenzymatic and Stereoselective Synthetic Methods
The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and stereoselective methods for the synthesis of chiral heterocycles, including derivatives of this compound. These methods utilize enzymes or chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of a single enantiomer.
While specific chemoenzymatic methods for this compound are not widely reported, related structures such as benzofuranones and dihydrobenzofurans have been synthesized using these approaches. For instance, the enantioselective synthesis of 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate (B1210297) has been achieved for the first time through chemoenzymatic methods. nih.gov This highlights the potential of enzymatic kinetic resolution for the preparation of optically active benzofuran derivatives.
Stereoselective synthesis of dihydrobenzofuran derivatives has been accomplished through various catalytic asymmetric reactions. Organocatalysis, for example, has been employed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofuran (B1216630) derivatives. These reactions often proceed with high diastereo- and enantioselectivity, providing access to a wide range of chiral building blocks.
Synthesis of Specific Functionalized this compound Analogs
The synthesis of functionalized this compound analogs is crucial for exploring their potential applications in medicinal chemistry and materials science. Various methods have been developed to introduce a wide range of functional groups onto the benzofuran scaffold.
For example, a regioselective synthesis of benzofuranones with programmable substitution at any position has been developed through the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This method allows for the creation of complex substitution patterns and the resulting benzofuranones can be converted to substituted benzofurans. oregonstate.edu
The introduction of functional groups such as halogens and carboxylic acids has also been reported for substituted benzofurans. For instance, the synthesis of halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has been described, demonstrating the feasibility of introducing halogen atoms onto the benzofuran ring. nih.gov Furthermore, the synthesis of benzofuran-2-carboxylic acids can be achieved through a microwave-assisted Perkin rearrangement of 3-halocoumarins. nih.gov These methods provide avenues for the synthesis of functionalized this compound analogs with diverse chemical properties.
| Functional Group | Synthetic Method |
| Halogen | Direct halogenation of a substituted benzofuran precursor. nih.gov |
| Carboxylic Acid | Microwave-assisted Perkin rearrangement of a corresponding 3-halocoumarin. nih.gov |
| Amino Group | Tandem cyclization reaction involving ortho-hydroxy α-aminosulfones. |
Reactivity and Chemical Transformations of the 6,7 Dimethylbenzofuran Scaffold
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, including benzofurans. nih.gov In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. nih.gov The regioselectivity of these substitutions on the benzofuran (B130515) ring system is influenced by the stability of the intermediate carbocation (sigma complex). semanticscholar.org
For the benzofuran nucleus, electrophilic attack can occur at various positions. Theoretical studies and experimental observations on related benzofuran systems suggest that substitution on the furan (B31954) ring is generally favored over the benzene (B151609) ring due to the higher electron density of the heterocyclic portion. Attack at the 2-position leads to a sigma complex where the positive charge can be stabilized by the adjacent oxygen atom through resonance, as well as by the fused benzene ring. semanticscholar.org Attack at the 3-position also results in a resonance-stabilized intermediate. semanticscholar.org The presence of the 6,7-dimethyl groups on the benzene ring is expected to be ortho- and para-directing for electrophilic attack on the benzene ring itself, although reactions on the furan ring are generally more facile.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. nih.gov While specific studies on 6,7-dimethylbenzofuran are limited, the principles of SEAr on substituted benzofurans provide a framework for predicting its reactivity. For instance, in the halogenation of 2,3-dimethylbenzofuran (B1586527), competition between ionic (electrophilic substitution) and free-radical mechanisms has been observed, leading to side-chain halogenation as a significant pathway. bdu.ac.in This suggests that under certain conditions, the methyl groups of this compound could also undergo substitution.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-6,7-dimethylbenzofuran |
| Bromination | Br₂/FeBr₃ | 2-Bromo-6,7-dimethylbenzofuran |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-6,7-dimethylbenzofuran |
Nucleophilic Additions and Substitutions
Nucleophilic reactions on the this compound scaffold are less common than electrophilic substitutions due to the electron-rich nature of the benzofuran ring system. However, nucleophilic additions can occur, particularly on derivatives of this compound that contain electron-withdrawing groups or have been activated in some way. For example, benzofuran-3(2H)-ones can undergo Michael addition reactions with various nucleophiles. ethz.ch
Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that can react with carbonyl-substituted benzofurans. nih.gov For instance, the addition of a Grignard reagent to an ester-substituted benzofuran would be expected to proceed via a double addition to yield a tertiary alcohol. nih.gov
While direct nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is unlikely due to the presence of electron-donating methyl groups, such reactions can be facilitated on polyfluoroarene-substituted benzofuran derivatives. researchgate.net
Oxidative Transformations
The this compound scaffold possesses two main sites susceptible to oxidation: the electron-rich furan ring and the methyl groups on the benzene ring. The outcome of an oxidation reaction is highly dependent on the oxidant used and the reaction conditions.
Biomimetic oxidation studies, often employing metalloporphyrins as catalysts to mimic the action of cytochrome P450 enzymes, have provided insights into the metabolic pathways of benzofurans. semanticscholar.org These studies on simpler benzofurans, such as benzofuran itself, 2-methylbenzofuran, and 3-methylbenzofuran, have shown that the primary step is the epoxidation of the furan ring double bond. semanticscholar.org These epoxides are reactive intermediates that can undergo various subsequent reactions, including rearrangement to carbonyl compounds or ring-opening. semanticscholar.org Although no specific studies on this compound were found, it is reasonable to extrapolate that its furan ring would also be susceptible to epoxidation under similar biomimetic conditions.
Directed oxidation reactions using common laboratory oxidants can target either the furan or the benzene ring of this compound. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. eie.gr Therefore, treatment of this compound with hot, alkaline KMnO₄ would be expected to oxidize the methyl groups to a dicarboxylic acid derivative.
Oxidants like chromium trioxide (CrO₃) can also be used to oxidize benzylic positions. nih.gov Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are commonly used for the epoxidation of alkenes and could potentially be used to selectively oxidize the furan ring of this compound, similar to the biomimetic systems.
Table 2: Potential Oxidative Transformations of this compound
| Oxidizing Agent | Potential Product(s) |
| Mn(III) Porphyrins / H₂O₂ | This compound-2,3-epoxide |
| Hot, alkaline KMnO₄ | Benzofuran-6,7-dicarboxylic acid |
| m-CPBA | This compound-2,3-epoxide |
Functional Group Interconversions on the Benzofuran Ring System
Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. researchgate.net For derivatives of this compound, a variety of FGIs can be envisioned to modify substituents on both the furan and benzene rings.
For example, a carboxylic acid group on the benzofuran scaffold, which could be introduced via oxidation of a methyl group or through other synthetic routes, can be converted into a range of other functionalities. Esterification, amidation, reduction to an alcohol, and conversion to an acyl halide are all standard transformations. iitd.ac.in A study on the synthesis of benzofuran derivatives as potential anticancer agents demonstrated the conversion of a carboxylic acid group on a benzofuran scaffold to an amide. nih.gov
Furthermore, the selective hydrogenation of the furan ring in substituted benzofurans has been achieved using ruthenium nanoparticles, leading to the corresponding 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org This transformation allows for the selective modification of the heterocyclic portion of the molecule while leaving the benzene ring intact.
Reaction with Metal Reagents and Organometallic Transformations
The reaction of this compound with metal reagents can lead to a variety of organometallic transformations, including metal-catalyzed cross-coupling reactions and the formation of organometallic complexes.
Palladium-catalyzed reactions are particularly powerful tools for the functionalization of heteroaromatic compounds like benzofuran. nih.govnih.gov For instance, palladium-catalyzed C-H arylation of benzofurans has been used to introduce aryl groups at the 2-position. nih.govnih.gov It is plausible that this compound could undergo similar C-H functionalization reactions at the C2 position.
Lithiation of benzofurans, typically using strong bases like lithium di-isopropylamide (LDA), has been shown to occur preferentially at the 2-position if it is unsubstituted. rsc.org The resulting 2-lithiobenzofuran is a versatile intermediate that can react with various electrophiles to introduce a wide range of functional groups. If the 2-position is blocked, lithiation may occur at the 3-position, particularly if there is a coordinating group at C2. rsc.org
Structural Elucidation and Advanced Spectroscopic Characterization in Dimethylbenzofuran Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6,7-Dimethylbenzofuran, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum shows distinct signals for the aromatic protons on the benzofuran (B130515) core and the protons of the two methyl groups.
The protons on the furan (B31954) ring (H-2 and H-3) are expected to appear as doublets due to their coupling to each other. The aromatic protons on the benzene (B151609) ring (H-4 and H-5) will also appear as doublets, coupled to each other. The methyl protons at positions 6 and 7 will each exhibit a singlet, as they have no adjacent protons to couple with.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.55 | d | 2.2 |
| H-3 | 6.68 | d | 2.2 |
| H-4 | 7.25 | d | 7.8 |
| H-5 | 7.03 | d | 7.8 |
| 6-CH₃ | 2.45 | s | - |
| 7-CH₃ | 2.38 | s | - |
| Note: Data is predicted and may vary from experimental values. |
The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum will display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of these carbons are indicative of their electronic environment (aromatic, olefinic, or aliphatic).
The carbons of the furan ring (C-2 and C-3) and the benzene ring (C-3a, C-4, C-5, C-6, C-7, and C-7a) will resonate in the aromatic/olefinic region (typically δ 100-160 ppm). The two methyl carbons (6-CH₃ and 7-CH₃) will appear in the aliphatic region at higher field (lower ppm values).
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 144.8 |
| C-3 | 103.5 |
| C-3a | 129.7 |
| C-4 | 126.3 |
| C-5 | 122.9 |
| C-6 | 135.2 |
| C-7 | 128.4 |
| C-7a | 154.1 |
| 6-CH₃ | 20.1 |
| 7-CH₃ | 14.7 |
| Note: Data is predicted and may vary from experimental values. |
Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show correlations between protons that are coupled to each other. Key expected correlations would be between H-2 and H-3 on the furan ring, and between H-4 and H-5 on the benzene ring. This confirms their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. For this compound, this would show correlations between H-2 and C-2, H-3 and C-3, H-4 and C-4, H-5 and C-5, and the protons of each methyl group with their respective carbon atoms (6-CH₃ with C-6 methyl and 7-CH₃ with C-7 methyl).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the protons of the 6-CH₃ group would be expected to show correlations to C-5, C-6, and C-7. Similarly, the 7-CH₃ protons would correlate with C-6, C-7, and C-7a. The furan ring proton H-2 would show correlations to C-3 and C-3a, helping to connect the furan and benzene rings.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule's functional groups. For this compound, the FT-IR spectrum would be characterized by several key absorption bands.
Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2975-2850 | C-H stretch | Methyl (CH₃) |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1500-1450 | C=C stretch | Aromatic ring |
| 1465-1440 | C-H bend | Methyl (CH₃) |
| 1385-1365 | C-H bend | Methyl (CH₃) |
| 1270-1200 | C-O-C stretch | Aryl-alkyl ether |
| 850-750 | C-H out-of-plane bend | Aromatic |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the molecular structure.
Key features in the Raman spectrum would include strong bands for the aromatic C=C stretching vibrations and the symmetric stretching of the C-C bonds. The C-H stretching vibrations of the aromatic ring and the methyl groups would also be observable.
Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2975-2850 | C-H stretch | Methyl (CH₃) |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1350-1250 | In-plane C-H bend | Aromatic |
| 1000-950 | Ring breathing mode | Benzofuran core |
Electronic Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption of ultraviolet (UV) or visible light. This technique is instrumental in characterizing the conjugated π-electron system of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy of benzofuran and its derivatives is characterized by absorptions arising from π → π* transitions within the aromatic system. The fusion of the benzene and furan rings creates an extended conjugated system, which typically results in multiple absorption bands in the UV region. For this compound, the addition of two methyl groups to the benzene ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent benzofuran molecule. This is due to the hyperconjugative and electron-donating effects of the alkyl groups.
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Expected λmax (nm) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|
| ~250 | High | π → π* |
Note: The values presented are estimations based on the general spectroscopic behavior of substituted benzofurans and are not experimentally determined data for this compound.
Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C10H10O), the molecular weight is 146.19 g/mol .
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M+) at an m/z (mass-to-charge ratio) of 146. The fragmentation of the molecular ion provides valuable structural clues. The fragmentation of dimethylbenzofuran isomers, such as 4,7-dimethylbenzofuran (B1206008), has been documented and can be used to predict the behavior of the 6,7-isomer. nih.govnist.gov A primary fragmentation pathway for methyl-substituted benzofurans involves the loss of a hydrogen atom to form a stable [M-H]+ ion at m/z 145. Another characteristic fragmentation is the loss of a methyl radical (•CH3), resulting in a fragment ion at m/z 131. Subsequent loss of carbon monoxide (CO) from this ion can lead to a fragment at m/z 103.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Relative Abundance |
|---|---|---|
| 146 | [C10H10O]+• (Molecular Ion) | High |
| 145 | [C10H9O]+ | High |
Note: The fragmentation data is based on the analysis of isomeric dimethylbenzofurans and represents the expected fragmentation pattern for this compound. nih.govnist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.
Table 3: Representative Crystallographic Data for a Substituted Benzofuran Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.268(13) |
| b (Å) | 11.671(15) |
| c (Å) | 15.414(2) |
| α (°) | 90 |
| β (°) | 72.683(5) |
| γ (°) | 90 |
| Volume (ų) | 1483.8(3) |
Note: This table presents example crystallographic data from a known substituted benzofuran derivative and is intended to be representative of the type of data obtained from an X-ray crystallographic analysis. These are not the experimental data for this compound. asianpubs.org
Design and Synthesis of Functionalized 6,7 Dimethylbenzofuran Based Analogs
Strategies for Regioselective Functionalization
Achieving regioselective functionalization of the 6,7-dimethylbenzofuran core is crucial for tuning its physicochemical and biological properties. The electron-rich nature of the benzofuran (B130515) ring system dictates the preferred sites of electrophilic attack, while directed metalation strategies can provide access to otherwise disfavored positions.
A key challenge in the functionalization of this compound is controlling the position of substitution on both the furan (B31954) and benzene (B151609) rings. Common electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts acylation, are expected to favor positions C2, C4, and C5 due to the activating effect of the oxygen atom and the methyl groups.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) |
| Br₂ | 2-Bromo-6,7-dimethylbenzofuran, 4-Bromo-6,7-dimethylbenzofuran, 5-Bromo-6,7-dimethylbenzofuran |
| Acyl chloride/AlCl₃ | 2-Acyl-6,7-dimethylbenzofuran, 4-Acyl-6,7-dimethylbenzofuran |
While general principles of electrophilic substitution on benzofurans are well-established, specific studies on the 6,7-dimethyl analog are limited. However, research on related benzofuran systems demonstrates that bromination can be directed to specific positions. For instance, regioselective bromination of 1-(3-benzofuranyl)-2-phenylethanones has been achieved, suggesting that the choice of brominating agent and reaction conditions can influence the outcome. researchgate.net For the this compound core, careful optimization of conditions would be necessary to selectively obtain the desired bromo-isomers, which can then serve as versatile handles for further cross-coupling reactions.
Friedel-Crafts acylation is another powerful tool for introducing functional groups onto the benzofuran nucleus. researchgate.netyoutube.comorgsyn.orgyoutube.comnih.gov The reaction typically proceeds at the C2 or C4 positions. The presence of the two methyl groups at C6 and C7 is expected to electronically activate the benzene ring, potentially leading to a mixture of acylated products. The precise ratio of these products would likely depend on the specific acylating agent and Lewis acid catalyst employed.
Directed ortho-metalation (DoM) strategies, involving the use of a directing group to guide lithiation to a specific position, could provide a route to functionalize the C5 position with high regioselectivity. Although not specifically documented for this compound, this approach has been successfully applied to a wide range of aromatic and heterocyclic compounds.
Synthesis of Ring-Fused Derivatives
The fusion of additional heterocyclic rings onto the this compound framework can lead to novel polycyclic systems with unique electronic and biological properties. The synthesis of such derivatives often involves the construction of the new ring through cyclization reactions starting from a functionalized this compound precursor.
One important class of ring-fused derivatives are the benzofuropyridines and benzofuroquinolines, which are known to possess a wide range of biological activities. rsc.orgresearchgate.netresearchgate.netnih.govnih.gov A common strategy for their synthesis involves the reaction of an ortho-functionalized benzofuran with a suitable precursor to form the pyridine (B92270) or quinoline (B57606) ring. For instance, a this compound bearing an amino group at the C5 position could be condensed with a 1,3-dicarbonyl compound to construct a fused pyridine ring.
Another approach involves the annulation of a pyridine ring onto the furan moiety of the benzofuran. For example, aurone-derived α,β-unsaturated imines have been used in annulation reactions with activated terminal alkynes to synthesize 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be subsequently aromatized. rsc.org Adapting this methodology to a this compound-derived starting material could provide access to the corresponding fused systems.
The synthesis of furo[3,2-h]quinolines has been achieved through the regioselective reaction of isoquinolino-5,8-quinone derivatives with enaminocarbonyl compounds. researchgate.net This suggests that a suitably functionalized this compound could potentially undergo similar transformations to yield novel fused heterocyclic structures.
Development of Hybrid Molecular Architectures
Hybrid molecular architectures, which combine the this compound moiety with other pharmacophores or functional units, offer a promising strategy for the development of molecules with enhanced or novel properties. These hybrids can be designed to interact with multiple biological targets or to possess unique photophysical characteristics.
The synthesis of such hybrids typically involves the coupling of a functionalized this compound with another molecular fragment. For example, a bromo-substituted this compound could be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or alkynyl groups, respectively. These appended groups could themselves be part of another bioactive molecule.
Benzofuran-based chalcones are a well-known class of bioactive compounds. nih.gov A synthetic route to a this compound-based chalcone (B49325) could involve the Claisen-Schmidt condensation of a this compound-carboxaldehyde with an appropriate acetophenone (B1666503) derivative. These chalcones could then serve as precursors for the synthesis of other heterocyclic systems.
Furthermore, the incorporation of the this compound scaffold into larger, more complex molecules, such as those found in natural products or their analogs, is an area of active interest. The development of efficient and selective methods for the synthesis and functionalization of the this compound core is essential for advancing this field.
Exploration of Polymorphism and Crystalline Forms
The solid-state structure of a molecule can have a significant impact on its physical properties, including solubility, melting point, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the development of pharmaceutical and materials science applications.
While specific studies on the polymorphism of this compound derivatives are not widely reported, the principles of crystal engineering and polymorph screening can be applied to this class of compounds. rsc.org The introduction of different functional groups onto the this compound core can influence the intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn dictate the crystal packing.
The discovery and characterization of new polymorphs and solvates can be achieved through systematic screening of crystallization conditions, including the choice of solvent, temperature, and crystallization technique. Techniques such as X-ray diffraction are essential for elucidating the crystal structures of these different solid-state forms. Understanding the polymorphic landscape of functionalized this compound analogs is crucial for controlling their solid-state properties and ensuring the reproducibility of their performance in various applications.
Environmental Transformation Pathways of Dimethylbenzofurans Non Toxicological Focus
Photodegradation Mechanisms in Environmental Media
Photodegradation, or photolysis, is a significant abiotic process that contributes to the breakdown of organic compounds in the environment through the action of sunlight. This process can occur through two primary mechanisms: direct and indirect photolysis.
Direct Photolysis: This occurs when a chemical, such as a dimethylbenzofuran, directly absorbs photons of light, leading to an excited state. This excess energy can cause the cleavage of chemical bonds, resulting in the breakdown of the parent molecule. The efficiency of this process depends on the molecule's ability to absorb light at wavelengths present in the solar spectrum (primarily UVA and UVB, >290 nm) and the quantum yield, which is the probability that the absorbed energy will lead to a chemical reaction.
Indirect (Sensitized) Photolysis: This pathway is often more significant in natural waters. It involves the presence of natural photosensitizers, such as dissolved organic matter (DOM), humic substances, and nitrate ions. These substances absorb sunlight and transfer the energy to the target compound or generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. These ROS then react with and degrade the dimethylbenzofuran molecule.
Research on related compounds, such as polychlorinated dibenzofurans (PCDFs), demonstrates the importance of indirect photolysis. For instance, the aquatic photodegradation of 2,3,4,7,8-pentachlorodibenzofuran was found to be 240-fold faster in natural lake water compared to distilled water-acetonitrile solutions under sunlight. ias.ac.in This dramatic increase is attributed to the action of sensitizers present in the natural water. ias.ac.in While direct photolysis can be slow, the presence of these natural substances in environmental media like rivers and lakes can significantly accelerate the degradation of benzofuran (B130515) structures. ias.ac.in The degradation of 6,7-dimethylbenzofuran is expected to follow similar principles, with its environmental persistence being highly dependent on the composition of the specific environmental matrix, particularly the concentration of dissolved organic matter.
Oxidative Degradation Pathways
Oxidative degradation involves the reaction of dimethylbenzofurans with strong oxidizing agents present in the environment, most notably the hydroxyl radical (•OH). This radical is one of the most powerful oxidants in aquatic systems and can be generated through various processes, including photolysis of nitrate and hydrogen peroxide, and advanced oxidation processes (AOPs) like the Fenton reaction.
Studies on the degradation of carbofuran, a pesticide containing a 2,3-dihydro-2,2-dimethylbenzofuran moiety, provide insight into the potential oxidative pathways. In processes like the Fenton reaction (using iron ions and hydrogen peroxide), hydroxyl radicals are generated and attack the benzofuran structure. researchgate.net Analysis of the degradation products of carbofuran reveals that the primary targets for •OH attack are the carbamate side chain and the furan (B31954) ring. researchgate.net
Key oxidative transformation steps for a dimethylbenzofuran structure likely include:
Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the furan ring, forming hydroxylated intermediates.
Ring Cleavage: The powerful attack by hydroxyl radicals can lead to the opening of either the furan or the benzene (B151609) ring, breaking the parent molecule into smaller, often more polar and biodegradable, organic compounds. researchgate.net
For example, the degradation of the carbofuran structure has been shown to produce intermediates such as 2,3-dihydro-2,2-dimethyl-benzofuran-7-ol and 7-hydroxy-2,2-dimethyl-benzofuran-3-one. researchgate.net These intermediates can be further oxidized, eventually leading to mineralization into carbon dioxide and water. researchgate.net This indicates that the dimethylbenzofuran core is susceptible to oxidative breakdown, a key process in its environmental attenuation.
Biotransformation Processes (Microbial and Abiotic)
Biotransformation is the alteration of a chemical substance by a living organism or its enzymes. It is a critical pathway for the environmental degradation of many organic pollutants. Both bacteria and fungi have demonstrated the ability to metabolize complex aromatic structures similar to dimethylbenzofuran.
Microbial Degradation: Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their breakdown. For benzofuran-related structures, specific enzymatic reactions are employed.
Fungal Biotransformation: Fungi, particularly from genera like Aspergillus, Penicillium, and Cunninghamella, are known for their versatile metabolic capabilities. nih.gov They employ enzymes such as cytochrome P450 monooxygenases to introduce functional groups into organic molecules. Common reactions include hydroxylation, O-methylation, and O-demethylation. nih.gov Studies on 4-oxo-tetrahydrobenzofuran derivatives using Aspergillus niger and Aspergillus oryzae have resulted in the formation of hydroxylated and acetoxylated products. dergipark.org.tr This suggests that fungi can transform the this compound molecule by adding hydroxyl groups to the ring structure, which is often the initial step in making the compound more water-soluble and susceptible to further degradation.
Bacterial Degradation: Bacteria employ different strategies for aromatic ring cleavage. For dibenzofuran, a related compound, bacteria such as Sphingomonas sp. utilize an angular dioxygenase enzyme. nih.gov This enzyme attacks the carbon atoms adjacent to the ether oxygen, leading to the formation of an unstable intermediate that is subsequently rearomatized to a dihydroxylated compound (e.g., 2,2′,3-trihydroxybiphenyl). nih.gov Following this initial step, an extradiol dioxygenase catalyzes the cleavage of the aromatic ring. The resulting product is then hydrolyzed to yield simpler compounds like salicylic acid, which can enter central metabolic pathways and be completely mineralized. nih.gov This cometabolic pathway is a likely route for the bacterial degradation of this compound in soil and sediment.
Abiotic Biotransformation: This category refers to reactions with biologically produced, but extracellular, substances. For instance, extracellular enzymes secreted by microbes in soil or sediment could potentially contribute to the transformation of dimethylbenzofurans, although this is less studied than intracellular metabolism.
Environmental Fate Modeling and Analytical Methodologies for Detection in Environmental Matrices
Environmental Fate Modeling: To predict the environmental distribution and persistence of chemicals like this compound, computational models are used. Multimedia environmental fate models, often based on the concept of fugacity, are particularly useful. nih.gov These models divide the environment into interconnected compartments, such as air, water, soil, and sediment.
By using the physicochemical properties of the compound (e.g., water solubility, vapor pressure, octanol-water partition coefficient), these models can simulate its partitioning and transport between compartments. nih.gov For example, a fugacity-based model can estimate the mass fluxes of a substance, predicting whether it will predominantly reside in soil, water, or air, and estimating its rate of degradation in each compartment. nih.gov Such models have been successfully applied to polychlorinated dibenzofurans to understand their long-term environmental fate and profile transformation. nih.gov Applying a similar modeling approach to this compound would allow for an estimation of its environmental persistence and primary sinks.
Analytical Methodologies for Detection: The detection and quantification of trace levels of dimethylbenzofurans in complex environmental matrices like water and soil require sophisticated analytical techniques. A typical analytical workflow involves sample preparation followed by instrumental analysis.
Sample Preparation: The goal of this step is to extract the target analyte from the sample matrix and concentrate it. For water samples, solid-phase extraction (SPE) is a commonly used technique. nih.gov For soil and sediment, methods like ultrasonic extraction or Soxhlet extraction are employed to transfer the analyte into an organic solvent. cdc.gov
Instrumental Analysis: High-resolution separation techniques coupled with sensitive detectors are necessary for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and powerful technique for the analysis of semi-volatile organic compounds. GC separates the components of the mixture, and MS provides identification based on the mass-to-charge ratio of the molecule and its fragmentation patterns. cdc.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly effective for polar and thermally labile compounds. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used for separation, followed by detection with a tandem mass spectrometer, which offers excellent selectivity and sensitivity. nih.govusgs.gov
The table below summarizes common analytical methods applicable for the determination of dimethylbenzofurans in environmental samples.
Natural Occurrence and Biosynthetic Pathways of Dimethylbenzofurans
Isolation from Plant Extracts and Other Biological Sources
There are no scientific reports detailing the isolation of 6,7-Dimethylbenzofuran from any plant, fungal, or other biological source. While the broader class of benzofurans is widely distributed in nature, the specific 6,7-dimethyl substitution pattern has not been identified as a natural product.
Characterization of Structural Diversity in Natural Dimethylbenzofurans
The structural diversity of naturally occurring dimethylbenzofurans does not appear to include the 6,7-dimethyl isomer. Research on natural benzofuran (B130515) derivatives has identified various other substitution patterns. For instance, compounds such as 2,3-dimethylbenzofuran (B1586527) have been reported in certain natural contexts. More complex structures, for example, l-methoxy-2-[3-pentenyl]-3,7-dimethylbenzofuran isolated from Senecio virgaureus, highlight that while dimethylbenzofuran scaffolds exist in nature, the specific 6,7-disubstituted variant is not among them.
Table 1: Examples of Naturally Occurring Benzofuran Derivatives (Excluding this compound)
| Compound Name | Natural Source | Reference |
| Menthofuran (3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran) | Mentha pulegium | nih.gov |
| Euparin | Ruscus aculeatus | |
| 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone (Euparone) | Ruscus aculeatus | |
| l-methoxy-2-[3- pentenyl]-3,7-dimethylbenzofuran | Senecio virgaureus |
Proposed Biosynthetic Routes to Dimethylbenzofuran Scaffolds
Given that this compound has not been found in nature, there are no proposed or established biosynthetic pathways for its formation. The biosynthesis of naturally occurring benzofurans typically involves pathways originating from precursors such as acetate-malonate or shikimic acid, leading to the formation of the core benzofuran structure which is then further modified by enzymes to produce a variety of derivatives. However, no known enzymatic processes have been identified that would result in the specific 6,7-dimethylation of a benzofuran scaffold.
Advanced Research Applications of 6,7 Dimethylbenzofuran Derivatives Non Clinical/safety
Role as Chemical Building Blocks in Organic Synthesis
Benzofuran (B130515) derivatives are valuable building blocks in the synthesis of more complex molecules, including natural products and biologically active compounds. The synthesis of the benzofuran ring itself can be achieved through various methods, such as the palladium-catalyzed O-arylation of hydroxylamine equivalents, followed by direct transformation into substituted benzofurans. Another approach involves the one-pot synthesis from acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst. organic-chemistry.org
While specific examples detailing the use of 6,7-dimethylbenzofuran as a starting material are limited, the synthesis of related structures highlights the reactivity of the benzofuran core. For instance, the synthesis of benzofuro[6,7-d]thiazoles has been reported, demonstrating the accessibility of the 6,7-positions for further annulation and functionalization to create novel heterocyclic systems with potential antifungal activity. nih.gov The general reactivity of the benzofuran scaffold allows for various transformations, making it a versatile intermediate in the preparation of diverse molecular architectures. scienceopen.com
The synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives showcases the utility of substituted salicylaldehydes in constructing complex heterocyclic systems containing a benzofuran moiety. nih.gov This suggests that 2,3-dimethylsalicylaldehyde could, in principle, be a precursor for the synthesis of this compound derivatives, which could then serve as building blocks for further synthetic elaborations.
Applications in Material Science (e.g., Organic Light-Emitting Diodes, Liquid Crystals)
Benzofuran derivatives have shown promise in the field of material science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The rigid, planar structure of the benzofuran ring system makes it an attractive core for the design of mesogenic molecules.
Research into new liquid crystal compounds with negative dielectric anisotropy has explored the use of substituted benzofuran rings. Although not specifically this compound, compounds incorporating a 5-ethoxy-6,7-difluorobenzofuran ring have been synthesized and studied. researchgate.net The substitution at the 6 and 7 positions was found to influence the mesomorphic properties, such as the clearing point and the stability of the smectic A phase. This indicates that the 6,7-disubstituted benzofuran scaffold is a viable candidate for the development of novel liquid crystalline materials.
| Compound Core | Substituents | Mesophase Properties |
| Benzofuran | 5-ethoxy, 6,7-difluoro | Higher clearing points, tendency for expansion of SmA phase range |
| Benzofuran | 6-ethoxy, 7-fluoro | Diminished mesophase due to smaller aspect ratio |
Utilization in Probe Chemistry and Mechanistic Studies
The benzofuran scaffold has been incorporated into fluorescent probes for the detection of various biological analytes. However, there is a lack of specific research detailing the use of this compound in the development of chemical probes or in mechanistic studies. The general principles of probe design involve a fluorophore (in this case, a benzofuran derivative) and a receptor or reactive site that interacts with the target analyte, leading to a change in the fluorescence signal. bath.ac.uk The substitution pattern on the benzofuran ring can be tuned to modulate the photophysical properties of the probe. Given the fluorescence potential of the benzofuran system, this compound could theoretically serve as a core for such applications, though this remains an unexplored area of research.
Development of Analytical Standards and Reagents
Currently, there is no evidence to suggest that this compound is used as a certified analytical standard or as a specific reagent in chemical analysis. While other benzofuran derivatives, such as (+)-Menthofuran, are commercially available as analytical standards, this compound is not listed as such. nih.govsigmaaldrich.comscbt.com The availability of a compound as a certified reference material is crucial for its use in quantitative analysis and for quality control purposes. The lack of a certified standard for this compound limits its application in regulated analytical methods.
Q & A
Q. What are the common synthetic routes for preparing 6,7-Dimethylbenzofuran, and how are intermediates characterized?
- Methodological Answer : this compound can be synthesized via cyclization of substituted dihydroxybenzenes with ketones or aldehydes under acid catalysis. For example, hydroxybenzofuran derivatives are often prepared using Friedel-Crafts alkylation or Claisen-Schmidt condensation . Intermediates are characterized via IR spectroscopy (C-O stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–7.5 ppm and methyl groups at δ 2.0–2.5 ppm), and mass spectrometry (molecular ion peaks confirming molecular weight). Discrepancies between experimental and theoretical NMR shifts may arise due to solvent effects or dynamic conformational changes .
Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?
- Methodological Answer : Systematic optimization involves varying catalysts (e.g., H₂SO₄ vs. BF₃·Et₂O), solvents (polar aprotic vs. non-polar), and temperature. For instance, microwave-assisted synthesis reduces reaction time and improves regioselectivity by enhancing thermal uniformity . Monitor yields via HPLC or GC-MS , and use Design of Experiments (DoE) to identify critical parameters. Replication and randomization are essential to minimize batch-to-batch variability .
Advanced Research Questions
Q. How can computational methods predict and explain the regioselectivity of cycloaddition reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-311+G(2df,p) level predicts regioselectivity by analyzing transition-state geometries and charge distributions. For example, polarization of the benzofuran triple bond (C6: +0.26 au vs. C7: neutral) favors electrophilic attack at C6 in [4+2] cycloadditions . Validate predictions experimentally using kinetic isotope effects (KIE) or deuterium labeling . Discrepancies between theory and experiment may arise from solvent dynamics (e.g., THF stabilization of intermediates) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions in NMR/IR data often stem from tautomerism or aggregation. Use variable-temperature NMR to probe dynamic equilibria and 2D-COSY/NOESY to confirm spatial proximity of substituents. For ambiguous mass spectra, employ high-resolution mass spectrometry (HRMS) with <5 ppm error tolerance. Cross-validate with X-ray crystallography when single crystals are obtainable .
Q. How can researchers design experiments to study the solvent effects on the reactivity of this compound?
- Methodological Answer : Conduct solvent screening in a microfluidic reactor to rapidly test polarity (ε), viscosity, and H-bonding capacity. Measure rate constants (k) via stopped-flow UV-Vis and correlate with Kamlet-Taft parameters . For example, polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by stabilizing charge-separated transition states. Pair with molecular dynamics simulations to model solvent-shell interactions .
Q. What advanced techniques validate the biological activity of this compound derivatives in drug discovery?
- Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) to target proteins (e.g., kinases or GPCRs). For in vivo studies, employ radiolabeled analogs (³H/¹⁴C) to track biodistribution. Conflicting bioactivity data may arise from off-target effects; mitigate via CRISPR-Cas9 knockout models or isothermal titration calorimetry (ITC) to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
